1h,4h-octafluorobutane

Solvent Engineering Polymerization Media Fluorinated Solvents

1H,4H-Octafluorobutane (CAS 377-36-6), also known as HFC-338pcc or 1,1,2,2,3,3,4,4-octafluorobutane, is a C4 hydrofluorocarbon (HFC) characterized by a partially fluorinated n-butane backbone with terminal hydrogens. With a molecular formula of C4H2F8 and molecular weight of 202.05 g/mol, it exists as a clear, colorless liquid at ambient conditions (melting point –79 °C, boiling point 44.8 °C, density 1.56 g/cm³).

Molecular Formula C4H2F8
Molecular Weight 202.05 g/mol
CAS No. 377-36-6
Cat. No. B1294393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h,4h-octafluorobutane
CAS377-36-6
Molecular FormulaC4H2F8
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESC(C(C(C(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C4H2F8/c5-1(6)3(9,10)4(11,12)2(7)8/h1-2H
InChIKeyLKLFXAVIFCLZQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H,4H-Octafluorobutane (CAS 377-36-6): Chemical Profile and Core Specifications for Industrial Procurement


1H,4H-Octafluorobutane (CAS 377-36-6), also known as HFC-338pcc or 1,1,2,2,3,3,4,4-octafluorobutane, is a C4 hydrofluorocarbon (HFC) characterized by a partially fluorinated n-butane backbone with terminal hydrogens. With a molecular formula of C4H2F8 and molecular weight of 202.05 g/mol, it exists as a clear, colorless liquid at ambient conditions (melting point –79 °C, boiling point 44.8 °C, density 1.56 g/cm³) . As a non-flammable, chemically stable fluorinated solvent, it belongs to the class of compounds evaluated as replacements for ozone-depleting substances and hydrocarbon solvents in specialized industrial applications .

Liquid-phase processability at ambient temperature (bp 44.8 °C) avoids pressurized handling required for perfluorobutane.
Reported non-flammable profile (flash point: none) supports use as a safety-oriented solvent alternative to hexanes.
Chemically inert Ziegler–Natta polymerization medium supporting high-MW polyolefin synthesis.

Why 1H,4H-Octafluorobutane (CAS 377-36-6) Cannot Be Substituted with Generic Fluorinated Butanes


Substituting 1H,4H-octafluorobutane with other fluorinated butanes—such as perfluorobutane (C4F10) or isomers like 1H,1H,4H,4H-octafluorobutane—is not trivial due to profound differences in phase behavior, reactivity, and process compatibility. Perfluorobutane is a gas at room temperature (bp –1.7 °C) and exhibits different solvent properties [1]. The terminal –CF2H groups in 1H,4H-octafluorobutane confer unique hydrogen bonding and polarity characteristics that are absent in fully fluorinated analogs [2]. These differences directly impact performance in polymerization media, electronics cleaning, and refrigerant applications where specific boiling ranges, thermal stability, and non-flammability are non-negotiable specifications. The quantitative evidence below details exactly how 1H,4H-octafluorobutane differentiates itself from the most likely alternatives.

Phase behavior mismatch
Perfluorobutane (CAS 355-25-9) is a gas at room temperature; direct substitution requires pressurized equipment and may not support ambient-liquid processes.
Terminal –CF2H group profile
The hydrogenated end groups confer polarity and hydrogen-bonding characteristics absent in perfluorinated analogs; solvation and process compatibility may shift.
Isomer-specific specifications
Isomers such as 1H,1H,4H,4H-octafluorobutane differ in boiling range and reactivity; they are not drop-in replacements without method revalidation.

Quantitative Differentiation of 1H,4H-Octafluorobutane (CAS 377-36-6) Against Closest Analogs


Liquid-Phase Processability at Ambient Temperature vs. Perfluorobutane

1H,4H-Octafluorobutane remains a liquid at standard ambient conditions (25 °C, 1 atm), whereas its closest fully fluorinated analog, perfluorobutane (CAS 355-25-9), is a gas under the same conditions . This phase difference eliminates the need for pressurized equipment or cryogenic handling required for perfluorobutane .

Physical state (25°C)
Head-to-head
Liquid (bp 44.8°C) vs. Perfluorobutane gas (bp –1.7°C); Δ bp ~46.5°C
Enables ambient-pressure liquid handling without cryogenic or pressurized equipment.
Standard atmospheric pressure comparison.
Solvent Engineering Polymerization Media Fluorinated Solvents

Production of Ultra-High-Molecular-Weight Polyethylene (UHMWPE) with Elevated Melting Point

Using 1H,4H-octafluorobutane as a suspension polymerization medium enables the synthesis of UHMWPE with an elevated melting point (Tm) of up to 144 °C at near-ambient temperature and near-atmospheric ethylene pressure [1]. This is in stark contrast to conventional UHMWPE synthesized in hydrocarbon solvents, which typically exhibit Tm values of 135–138 °C [2]. The 1H,4H-octafluorobutane medium facilitates the formation of highly linear, crystalline polymer chains with fewer defects [1].

UHMWPE melting point
Head-to-head
Tm up to 144°C vs. 135–138°C (conventional); +6 to +9°C increase
Reported elevated thermal stability for UHMWPE synthesized in octafluorobutane medium.
Ziegler–Natta catalyst, near-ambient temperature and pressure.
Polymer Chemistry Ziegler-Natta Catalysis Suspension Polymerization

High-Yield Synthesis of Ultra-High Molecular Weight Polyolefins

In the synthesis of ultra-high molecular weight poly(1-hexene), poly(1-octene), and poly(1-decene), 1H,4H-octafluorobutane serves as a superior suspension medium enabling high yields of polymers with regular structure [1]. This is attributed to the medium's inertness toward the Ziegler–Natta catalyst and its ability to maintain a stable suspension without terminating chain growth [1]. Traditional hydrocarbon solvents (e.g., hexane, toluene) often lead to lower molecular weights due to chain transfer reactions and catalyst deactivation [2].

Polyolefin yield & regularity
Class-level
High yields of regular UHMW poly(1-hexene), poly(1-octene), poly(1-decene) reported.
Supports high-molecular-weight polyolefin synthesis; performance depends on catalyst-medium compatibility.
No direct quantitative comparison; review context-specific data.
Polyolefin Synthesis Ziegler-Natta Polymerization Fluorous Biphasic Catalysis

Non-Flammable Alternative to Hexanes in Organic Synthesis and Cleaning

1H,4H-Octafluorobutane has a reported flash point of 'none' and is classified as non-flammable . In contrast, hexanes (a common industrial solvent) have a flash point of –22 °C and are highly flammable liquids [1]. 1H,4H-Octafluorobutane is chemically inert to most common reactions and has been explicitly positioned as a safer, environmentally preferable alternative to hexanes in organic synthesis and electronics cleaning . While not a direct performance enhancer in every reaction, the elimination of fire and explosion hazards constitutes a major procurement differentiator for large-scale or safety-critical operations.

Flammability hazard
Head-to-head
Flash point: none (non-flammable) vs. Hexanes: –22°C (highly flammable)
Reported non-flammable profile reduces fire/explosion risk in solvent applications.
Closed-cup flash point determination.
Green Chemistry Solvent Substitution Process Safety

Validated Application Scenarios for 1H,4H-Octafluorobutane (CAS 377-36-6) Based on Quantitative Evidence


Suspension Polymerization Medium for Ultra-High-Molecular-Weight Polyethylene (UHMWPE) with Elevated Thermal Stability

1H,4H-Octafluorobutane is the medium of choice for synthesizing UHMWPE with a melting point up to 144 °C using Ziegler–Natta catalysts at near-ambient temperature and atmospheric pressure. This directly enables the production of bearing materials and medical implants with enhanced thermal resistance and creep performance, a quantifiable improvement over UHMWPE produced in conventional hydrocarbon solvents [1].

Synthesis Medium for Ultra-High Molecular Weight Polyolefins (Poly(1-hexene), Poly(1-octene), Poly(1-decene))

As a suspension polymerization medium, 1H,4H-octafluorobutane supports the high-yield synthesis of ultra-high molecular weight poly(1-hexene), poly(1-octene), and poly(1-decene) with regular structures. This application is critical for producing high-performance lubricant additives, drag-reducing agents, and advanced elastomers where molecular weight and structural regularity directly dictate functional properties [1].

Non-Flammable Replacement for Hexanes in Organic Synthesis and Precision Cleaning

With a 'none' flash point rating, 1H,4H-octafluorobutane is a direct, safer substitute for hexanes in organic synthesis, extraction, and electronics cleaning. Its chemical inertness and non-flammability address key safety and environmental concerns associated with volatile hydrocarbon solvents, particularly in large-scale or poorly ventilated industrial settings [1].

Liquid-Phase Fluorinated Solvent for Ambient-Pressure Processes

Unlike gaseous perfluorobutane (bp –1.7 °C), 1H,4H-octafluorobutane (bp 44.8 °C) is a liquid at room temperature. This eliminates the need for pressurized gas handling systems in applications requiring a dense, non-flammable, fluorinated liquid medium, such as specialty reaction solvents, heat transfer fluids, or dielectric coolants where a boiling point above ambient temperature is essential [1].

Application
Selection Property
Validation Focus
UHMWPE suspension polymerization
Reported elevated Tm capability (up to 144°C)
Thermal and creep performance evaluation
UHMW polyolefin synthesis (poly(1-hexene), etc.)
Reported high-MW yield in fluorinated medium
Molecular weight and structural regularity assessment
Non-flammable solvent replacement (hexanes alternative)
Reported non-flammable profile (flash point: none)
Process safety and facility requirements review
Liquid fluorinated medium for ambient-pressure processes
Liquid-phase at 25°C, bp 44.8°C
Compatibility with ambient-pressure equipment and handling

Technical Documentation Hub

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39 linked technical documents
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